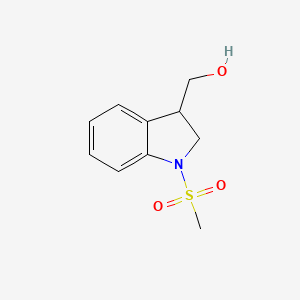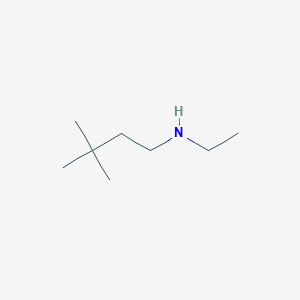
(3,3-Dimethylbutyl)(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-3,3-dimethylbutan-1-amine can be synthesized through several methods. One common method involves the alkylation of 3,3-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,3-dimethylbutan-1-amine
Reagent: Ethyl halide (e.g., ethyl bromide)
Conditions: Basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide
Reaction: [ \text{3,3-dimethylbutan-1-amine} + \text{ethyl bromide} \rightarrow \text{N-ethyl-3,3-dimethylbutan-1-amine} + \text{hydrogen bromide} ]
Industrial Production Methods
In industrial settings, the production of N-ethyl-3,3-dimethylbutan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines under specific conditions.
Substitution: N-ethyl-3,3-dimethylbutan-1-amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
N-ethyl-3,3-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amine derivatives.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: N-ethyl-3,3-dimethylbutan-1-amine is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-3,3-dimethylbutan-1-amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbutan-1-amine: A tertiary amine with two methyl groups and one butyl group attached to the nitrogen atom.
N-ethyl-3,3-dimethylcyclobutan-1-amine: A similar compound with a cyclobutane ring structure.
Uniqueness
N-ethyl-3,3-dimethylbutan-1-amine is unique due to its specific alkyl group arrangement, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group and the 3,3-dimethylbutyl group provides distinct steric and electronic properties compared to other similar amines.
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N-ethyl-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-9-7-6-8(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
HLSPSIVLFJLIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


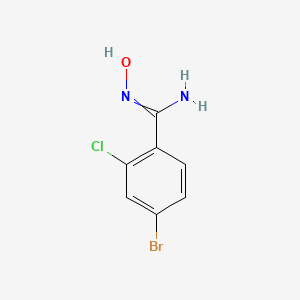
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)

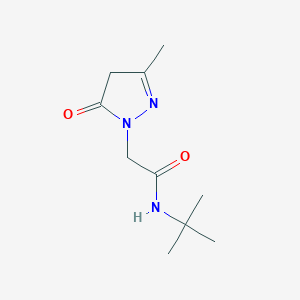

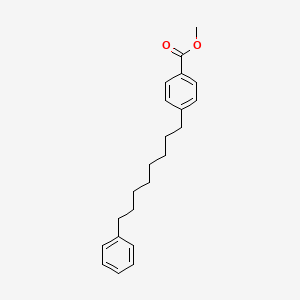
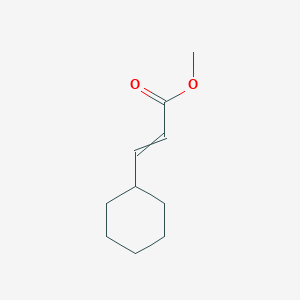
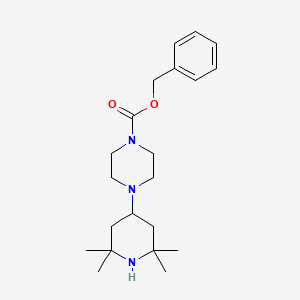
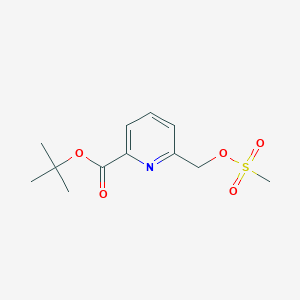
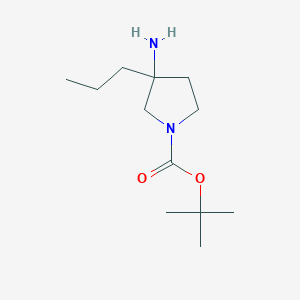
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
